molecular formula C17H12ClN3O4S B6484828 N-(5-chloro-2-cyanophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide CAS No. 899758-04-4

N-(5-chloro-2-cyanophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide

Cat. No.: B6484828
CAS No.: 899758-04-4
M. Wt: 389.8 g/mol
InChI Key: YTVJPYJEWZLGHN-UHFFFAOYSA-N
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Description

N-(5-chloro-2-cyanophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C17H12ClN3O4S and its molecular weight is 389.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.0237047 g/mol and the complexity rating of the compound is 741. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(5-chloro-2-cyanophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O4S/c1-10(16(22)20-14-8-12(18)7-6-11(14)9-19)21-17(23)13-4-2-3-5-15(13)26(21,24)25/h2-8,10H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVJPYJEWZLGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)Cl)C#N)N2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-cyanophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide is a complex organic compound notable for its potential therapeutic applications. Its unique structural features, including a chlorinated phenyl group and a benzothiazole derivative, suggest significant biological activity. This article reviews the biological properties of this compound, focusing on its antimicrobial and anticancer activities.

Chemical Structure and Properties

  • Molecular Formula : C₁₇H₁₂ClN₃O₄S
  • Molecular Weight : 389.81 g/mol
  • IUPAC Name : this compound

The compound's structural complexity is attributed to the incorporation of multiple functional groups that enhance its reactivity and potential medicinal applications. The presence of the trioxo group is particularly relevant for its biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown efficacy against various pathogens:

Pathogen TypeActivity ObservedMechanism
BacteriaInhibition of growthLikely interaction with bacterial cell walls
FungiAntifungal effectsDisruption of metabolic pathways

The compound's ability to disrupt microbial cell integrity suggests potential applications in treating infections.

2. Anticancer Properties

Preliminary investigations into the anticancer properties of this compound reveal promising results. It appears to induce apoptosis in cancer cells through mechanisms involving:

  • Cell Cycle Arrest : The compound may interfere with cell cycle progression.
  • Induction of Apoptosis : Activation of apoptotic pathways has been observed in certain cancer cell lines.

A study conducted on various cancer cell lines demonstrated a dose-dependent response to treatment with this compound:

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast Cancer)15Apoptosis induction
HeLa (Cervical Cancer)10Cell cycle arrest

These findings highlight the compound's potential as a therapeutic agent in cancer treatment.

The biological activities of this compound can be attributed to its structural components:

  • Benzothiazole Moiety : Known for its role in various biological activities; it enhances interaction with biological targets.
  • Trioxo Group : This functional group is hypothesized to play a crucial role in mediating interactions with cellular components.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally similar to this compound:

  • Antimicrobial Activity Study :
    • Researchers tested the compound against a panel of bacteria and fungi.
    • Results indicated significant inhibition rates compared to control groups.
  • Anticancer Activity Study :
    • In vitro studies on breast and cervical cancer cells demonstrated that the compound effectively reduced cell viability.
    • Further mechanistic studies are ongoing to elucidate specific pathways involved.

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